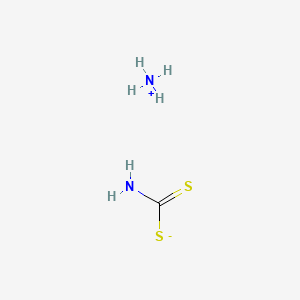

Ammonium dithiocarbamate

Description

Overview of Dithiocarbamate (B8719985) Ligands and their Chemical Significance

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. These monoanionic ligands are highly versatile, forming stable complexes with a vast array of transition metals, main group elements, lanthanides, and actinides. researchgate.netbohrium.com Their significance in coordination chemistry stems from their ability to act as strong chelating agents through the two sulfur donor atoms. nih.gov This chelation results in the formation of stable, often colored, and water-insoluble metal complexes. tandfonline.com

The electronic properties of dithiocarbamate ligands can be fine-tuned by altering the substituents (R groups) on the nitrogen atom. researchgate.net This tunability, along with their planar and sterically non-demanding nature, allows them to stabilize metals in various oxidation states. researchgate.netbohrium.com This stabilization is attributed to the resonance between the dithiocarbamate and thioureide forms, the latter arising from the delocalization of the nitrogen lone pair of electrons onto the sulfur atoms. researchgate.netnih.gov

Historical Context and Evolution of Dithiocarbamate Research

The chemistry of dithiocarbamates dates back to the early 20th century. nih.gov Their initial applications were in the vulcanization of rubber. nih.gov A significant milestone in their history was the patenting of the first dithiocarbamate derivative, nabam, as an agricultural fungicide in 1943. nih.gov This was soon followed by the development of metal-containing dithiocarbamates like zineb. nih.gov Over the decades, research has expanded significantly, exploring their use as pesticides, in materials science, and in medicine. nih.govnih.gov The well-known derivative, disulfiram (B1670777) (Antabuse), has been used for the treatment of alcohol misuse since the 1950s. bohrium.com In recent years, there has been a resurgence of interest in dithiocarbamate complexes for their potential anticancer and antimicrobial properties. researchgate.netnih.gov

Specific Focus: Ammonium (B1175870) Dithiocarbamate within the Dithiocarbamate Family

Ammonium dithiocarbamate, with the chemical formula NH₂CSSNH₄, is the simplest member of the dithiocarbamate family, derived from the reaction of ammonia (B1221849) with carbon disulfide. wikipedia.org Unlike many other dithiocarbamate salts, it is derived from a primary amine (ammonia). bohrium.com While it shares the fundamental chelating properties of the dithiocarbamate group, its stability is a key differentiator. This compound is known to be less stable than its counterparts derived from secondary amines or those with sodium or potassium cations, often requiring refrigerated storage to prevent decomposition. nih.gov Despite its instability, it serves as a crucial intermediate in the synthesis of other compounds, including various heterocyclic compounds and as a reagent in analytical chemistry. drugfuture.comhaz-map.com

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

513-74-6 |

|---|---|

Formule moléculaire |

CH6N2S2 |

Poids moléculaire |

110.21 g/mol |

Nom IUPAC |

azane;carbamodithioic acid |

InChI |

InChI=1S/CH3NS2.H3N/c2-1(3)4;/h(H3,2,3,4);1H3 |

Clé InChI |

DCYNAHFAQKMWDW-UHFFFAOYSA-N |

SMILES |

C(=S)(N)[S-].[NH4+] |

SMILES canonique |

C(=S)(N)S.N |

Color/Form |

YELLOW LUSTROUS ORTHORHOMBIC CRYSTALS WHEN FRESH |

Densité |

1.451 @ 20 °C/4 °C |

melting_point |

99 °C |

Autres numéros CAS |

513-74-6 |

Pictogrammes |

Flammable |

Durée de conservation |

DECOMP IN AIR |

Solubilité |

SOL IN WATER |

Origine du produit |

United States |

Synthetic Methodologies for Ammonium Dithiocarbamate and Derivatives

General Synthesis of Dithiocarbamates from Amines and Carbon Disulfide

Dithiocarbamates are a class of organosulfur compounds synthesized from the reaction of primary or secondary amines with carbon disulfide. nih.gov The general method is often a one-pot synthesis where the reagents are combined to form the dithiocarbamate (B8719985) salt. nih.gov

The synthesis of dithiocarbamates involves the reaction of an amine with carbon disulfide, typically in a cold or room-temperature environment. nih.govacs.org The stoichiometric balance of the reactants is crucial for the reaction's success, although the order of reagent addition generally does not affect the final product. nih.gov The reaction for a primary amine produces a dithiocarbamic acid, while a secondary amine in the presence of a base like sodium hydroxide (B78521) yields a dithiocarbamate salt. wikipedia.org

The general reactions are as follows:

Primary Amine: RNH₂ + CS₂ → R(H)N−CS₂H wikipedia.org

Secondary Amine: R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O wikipedia.org

| Parameter | Condition | Rationale / Notes | References |

|---|---|---|---|

| Reactants | Primary or Secondary Amine, Carbon Disulfide | The nature of the amine (primary or secondary) determines the initial product type. | nih.gov |

| Temperature | Cold / Room Temperature | The reaction is often exothermic, so temperature control is necessary to ensure high yield and purity. | nih.gov |

| Solvent | Ethanol, Water, or Solvent-Free | The choice of solvent can influence reaction efficiency and ease of product isolation. Solvent-free conditions are often used in greener approaches. | nih.govorgsyn.orgorganic-chemistry.org |

| Stoichiometry | Stoichiometrically correct amounts of reagents are required. | The order of addition is generally not critical. | nih.gov |

A basic medium is essential for the synthesis of dithiocarbamate salts from amines and carbon disulfide. nih.gov The base deprotonates the initially formed dithiocarbamic acid, yielding the more stable dithiocarbamate anion. The choice of base can range from weak bases like ammonia (B1221849) to strong bases such as sodium hydroxide or potassium hydroxide, which produce stable corresponding salts. nih.gov In some modern synthetic approaches, basic resins like Amberlite IRA 400 are used to mediate the reaction, facilitating a simple work-up procedure by filtering the solid resin from the reaction mixture. tandfonline.com

Specific Synthesis of Ammonium (B1175870) Dithiocarbamate

Ammonium dithiocarbamate is produced through the direct reaction of ammonia with carbon disulfide. This reaction is exothermic and requires careful control of conditions to achieve a pure product in high yield.

The synthesis involves reacting two molecular proportions of ammonia with one of carbon disulfide. wikipedia.orggoogle.com The reaction is typically performed in an aqueous or alcoholic medium under alkaline conditions. orgsyn.org Historically, alcohol was used as a diluent, but this often resulted in poor yields and an impure product. google.comgoogle.com To improve the synthesis, alternative diluents have been introduced. Stable liquid nitriles, such as acetonitrile, or ketones, like methyl isobutyl ketone, have been shown to produce this compound as a crystalline precipitate in high purity and near-theoretical yields. google.comgoogle.com

| Solvent/Diluent | Typical Conditions | Outcome | References |

|---|---|---|---|

| Ethanol and Ether | Gaseous ammonia passed into ethanol, followed by addition of a CS₂/ether mixture at low temperature. | A traditional method for laboratory-scale synthesis. | orgsyn.org |

| Nitriles (e.g., Acetonitrile) | Gaseous ammonia is passed into a solution of CS₂ in the nitrile at 15-35 °C. | Results in the precipitation of crystalline this compound, leading to high yields and purity. | google.com |

| Ketones (e.g., Methyl Isobutyl Ketone) | Ammonia is passed into a solution of CS₂ in the ketone at 20-30 °C. | Provides high yields (e.g., 96.5%) of the product as a precipitate. | google.com |

| Aqueous Medium | Continuous addition of ammonia and CS₂ to a reactor with water and a base. | Common in industrial production, requiring pH and temperature control. |

In recent years, significant efforts have been made to develop environmentally friendly methods for synthesizing dithiocarbamates. tandfonline.com These "green" approaches focus on using non-hazardous solvents, reducing waste, and improving energy efficiency. scispace.comresearchgate.net Key strategies include the use of alternative reaction media like water, polyethylene (B3416737) glycol (PEG), and deep eutectic solvents (DES), which are often biodegradable and recyclable. scispace.comsamipubco.comrsc.org Many of these methods are one-pot, multi-component reactions that proceed under mild, catalyst-free conditions at room temperature, offering high yields and operational simplicity. tandfonline.comresearchgate.net

| Method | Key Features | Advantages | References |

|---|---|---|---|

| Deep Eutectic Solvents (DES) and Polyethylene Glycol (PEG) | One-pot, three-component condensation of an amine, CS₂, and an electrophile. | Environmentally friendly, fast, high yields, no organic solvents, recyclable solvents. | scispace.comrsc.org |

| Ceric Ammonium Nitrate (B79036) (CAN) in PEG:H₂O | Uses a Lewis acid catalyst in a green solvent system. | Cost-effective, high yields, rapid reaction times, recyclable solvent. | samipubco.com |

| Ethanol-Water Solvent System | Catalyst-free, one-pot condensation at room temperature. | No hazardous solvents, simple procedure. | researchgate.net |

| Water as Solvent | One-pot, three-component reaction of amines, CS₂, and alkyl vinyl ethers. | Excellent yields, complete regiospecificity, avoids organic solvents and catalysts. | researchgate.net |

Derivatization Strategies for Substituted Ammonium Dithiocarbamates

This compound and its derivatives are versatile precursors for a wide range of organic compounds. Derivatization strategies typically involve the reaction of the dithiocarbamate anion with various electrophiles. tandfonline.com A prevalent method is the one-pot, three-component reaction where an amine, carbon disulfide, and an electrophilic substrate are combined to generate a substituted dithiocarbamate. acs.orgtandfonline.com

Common derivatization reactions include:

S-Alkylation: Dithiocarbamates are readily S-alkylated by reacting them with alkyl halides. wikipedia.orgorganic-chemistry.org

Reaction with Epoxides: Reaction with epoxides yields 2-hydroxyalkyl dithiocarbamates. tandfonline.com

Michael Addition: Addition to α,β-unsaturated compounds is a common strategy. tandfonline.comscielo.br

Formation of Metal Complexes: Dithiocarbamates are strong chelating agents that react with transition metal salts to form stable complexes. wikipedia.org

A specific example of forming a substituted this compound involves the reaction of a primary amine, such as the 3-aminopropylamide of cholic acid, with carbon disulfide. This reaction produces a dithiocarbamic acid, which then forms a stable ammonium salt with another molecule of the parent amine. nih.gov This creates a complex molecule where both the cation and the anion are derived from the cholic acid amine. nih.gov

| Strategy | Electrophile/Reagent | Product Type | References |

|---|---|---|---|

| Three-Component Coupling | Alkyl/Benzyl (B1604629) Halides | S-Alkyl/S-Benzyl Dithiocarbamates | organic-chemistry.orgtandfonline.com |

| Ring Opening | Epoxides | 2-Hydroxyalkyl Dithiocarbamates | tandfonline.com |

| Three-Component Coupling | Arylboronic Acids (with Cu catalyst) | S-Aryl Dithiocarbamates | organic-chemistry.orgwiley.com |

| Ammonium Salt Formation | A second molecule of the parent primary amine | Substituted Ammonium Dithiocarbamates | nih.gov |

| Oxidation | Oxidizing Agent | Thiuram Disulfides | wikipedia.org |

Cholic Acid-Derived Ammonium Dithiocarbamates

A straightforward and high-yield synthesis for ammonium dithiocarbamates derived from cholic acid has been developed. The methodology involves the reaction of 3-aminopropylamide of cholic acid with carbon disulfide (CS₂). mdpi.comjyu.fijyu.fi In this process, the initial reaction forms a dithiocarbamic acid derivative of the bile acid. This intermediate subsequently reacts with a second molecule of the starting amine (3-aminopropylamide of cholic acid) to form a stable ammonium salt. mdpi.comresearchgate.net

A key finding is that the cationic 3-ammonium propylamide of cholic acid part of the salt does not undergo further reaction with carbon disulfide, even when CS₂ is used in excess, ensuring the stability of the final product in the reaction mixture. mdpi.comjyu.firesearchgate.net This direct approach achieves a quantitative yield. mdpi.com The resulting dithiocarbamate derivatives have been characterized using ¹H- and ¹³C-NMR spectroscopy and ESI-TOF mass spectrometry. mdpi.comjyu.fijyu.fi

Table 1: Synthesis of Cholic Acid-Derived this compound

| Reactant 1 | Reactant 2 | Product | Yield |

|---|

Alkyl/Aryl Substituted Ammonium Dithiocarbamates

The synthesis of S-alkyl and S-aryl substituted dithiocarbamates is commonly achieved through a one-pot, three-component reaction. tandfonline.com This method involves the condensation of a primary or secondary amine, carbon disulfide, and an alkyl or aryl halide. samipubco.comresearchgate.net Research has focused on developing efficient and environmentally friendly protocols for this transformation.

One effective strategy employs a catalytic system of ceric ammonium nitrate (CAN) in a polyethylene glycol and water (PEG-400:H₂O) medium. samipubco.com This approach facilitates the coupling of the in situ generated dithiocarbamate anion with various alkyl and aryl halides at a moderate temperature of 50 °C. samipubco.com Another green chemistry approach utilizes an ethanol-water solvent system at room temperature without a catalyst, proving particularly effective for reacting aliphatic amines with benzyl halides. researchgate.net These methods are valued for their operational simplicity, rapid reaction times, and high yields. samipubco.com

The versatility of this three-component synthesis is demonstrated by its compatibility with a wide range of amines and halides, including primary and secondary amines, as well as alkyl chlorides, bromides, and iodides. samipubco.comscispace.com

Table 2: Examples of Alkyl/Aryl Dithiocarbamate Synthesis

| Amine | Halide | Catalyst/Solvent | Yield |

|---|---|---|---|

| Piperidine (B6355638) | Benzyl Bromide | CAN / PEG-400:H₂O samipubco.com | 96% samipubco.com |

| Morpholine (B109124) | Benzyl Bromide | CAN / PEG-400:H₂O samipubco.com | 95% samipubco.com |

| Dicyclohexylamine | Benzyl Chloride | None / Ethanol-Water researchgate.net | 92% researchgate.net |

Self-Condensation Reactions Leading to Thioureas

A novel synthetic route involves the self-condensation of ammonium dithiocarbamates to produce symmetrically substituted thioureas. tandfonline.comtandfonline.com This reaction proceeds under mild conditions and is notable for its effectiveness with amines that possess weak nucleophilic characteristics. tandfonline.comtandfonline.com The process typically involves preparing the this compound salt in situ from an amine, carbon disulfide, and a tertiary amine like triethylamine, followed by heating. tandfonline.com

Several potential mechanisms for this transformation have been proposed. One possibility is that the this compound thermally decomposes back into the starting amine and carbon disulfide, with the amine then reacting with the remaining dithiocarbamate to form the thiourea (B124793). tandfonline.com Another proposed pathway involves the elimination of hydrogen sulfide (B99878) (H₂S) from the dithiocarbamate to form a reactive isothiocyanate intermediate, which then reacts with another molecule of the dithiocarbamate salt. tandfonline.com

The choice of solvent can be critical. For instance, the self-condensation of triethylammonium (B8662869) pyrimidin-2-ylcarbamodithioate to the corresponding thiourea was successfully achieved in dimethyl sulfoxide (B87167) (DMSO) at 100°C, whereas the reaction failed in other solvents like ethyl acetate (B1210297) (EtOAc) where the starting salt was insoluble. tandfonline.com

Table 3: Self-Condensation of Ammonium Dithiocarbamates to Thioureas

| Starting Amine | Solvent | Temperature | Time | Product Yield |

|---|---|---|---|---|

| 4-chloroaniline | DMSO | 100°C | 15 min | 81% tandfonline.com |

| 4-methylaniline | DMSO | 100°C | 15 min | 78% tandfonline.com |

Coordination Chemistry of Ammonium Dithiocarbamate

Ligand Properties and Chelation Capabilities

The dithiocarbamate (B8719985) anion ([R₂NCS₂]⁻) is a robust chelating agent that readily forms stable complexes with a vast number of metals. nih.gov Its strong coordinating ability is attributed to the presence of two sulfur donor atoms, which can effectively bind to metal ions. nih.govresearchgate.net

Bidentate Chelation via Sulfur Atoms

The most common coordination mode for the dithiocarbamate ligand is as a bidentate chelating agent, where both sulfur atoms bind to a single metal center, forming a stable four-membered ring. nih.govnih.govwikipedia.org This chelating behavior is a key factor in the stability of the resulting metal complexes. The small "bite angle" of the dithiocarbamate moiety further enhances its ability to form stable chelates. nih.gov The coordination of the dithiocarbamate ligand through its two sulfur atoms has been confirmed in various platinum(II) and palladium(II) complexes, resulting in a square-planar geometry around the metal ion. nih.gov

Monodentate and Bidentate Bridging Coordination Modes

While bidentate chelation is prevalent, the dithiocarbamate ligand can also adopt other coordination modes, including monodentate and bridging fashions. nih.govresearchgate.net In the monodentate mode, only one sulfur atom coordinates to the metal center. nih.govnih.gov This can occur when the coordination sphere of the metal is crowded by other ligands. mdpi.com

The dithiocarbamate ligand can also act as a bridging ligand, connecting two different metal centers. researchgate.netsysrevpharm.org This can happen in a bidentate bridging fashion, where each sulfur atom coordinates to a different metal ion, or through a single sulfur atom bridging two metals. mdpi.com These varied coordination modes contribute to the structural diversity observed in metal dithiocarbamate complexes. sysrevpharm.org

Synthesis of Metal Dithiocarbamate Complexes from Ammonium (B1175870) Dithiocarbamate

Ammonium dithiocarbamate is a common and convenient starting material for the synthesis of a wide variety of metal dithiocarbamate complexes. mdpi.combaselius.ac.in The general method involves the reaction of an aqueous or alcoholic solution of a metal salt with a solution of this compound. nih.govcore.ac.uk

Main Group Metal Complexes

This compound is utilized in the synthesis of dithiocarbamate complexes with main group elements. For instance, the reaction of ammonium N-methyl-N-phenyl dithiocarbamate with indium(III) results in the formation of an In(III) tris(dithiocarbamate) complex. mdpi.com Similarly, organotin(IV) dithiocarbamate complexes have been synthesized from ammonium pyrrolidinedithiocarbamate. nih.gov

Table 1: Examples of Main Group Metal Dithiocarbamate Complexes Synthesized from this compound

| Metal | Dithiocarbamate Ligand | Resulting Complex | Reference |

| Indium (In) | N-methyl-N-phenyl dithiocarbamate | In(III) tris(N-methyl-N-phenyldithiocarbamate) | mdpi.com |

| Tin (Sn) | Pyrrolidinedithiocarbamate | [Sn{S₂CN(CH₂)₄}₂n-Bu₂] | nih.gov |

Transition Metal Complexes

The synthesis of transition metal dithiocarbamate complexes frequently employs this compound as the ligand source. baselius.ac.incore.ac.ukiiste.org This method is versatile and has been used to prepare complexes of various transition metals, including iron, cobalt, nickel, copper, and zinc. core.ac.ukiiste.org The reaction typically involves mixing a solution of the this compound with a solution of the desired transition metal salt, often in a 2:1 ligand-to-metal molar ratio. core.ac.ukiiste.org For example, new complexes of Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) have been prepared using a newly synthesized ammonium(2,4-dichloro phenyl-N-dithio carbamate) ligand. core.ac.ukiiste.org

The formation of these complexes is often straightforward, involving a simple mixing of the reactants at room temperature. rsc.org The resulting metal dithiocarbamate complexes are generally insoluble in water but soluble in organic solvents. nih.govbaselius.ac.in

Table 2: Examples of Transition Metal Dithiocarbamate Complexes Synthesized from this compound

| Metal Ion | Dithiocarbamate Ligand | Resulting Complex Geometry | Reference |

| Fe(III) | Ammonium(2,4-dichloro phenyl-N-dithio carbamate) | Square pyramidal | core.ac.ukiiste.org |

| Co(II) | Ammonium(2,4-dichloro phenyl-N-dithio carbamate) | Octahedral | core.ac.ukiiste.org |

| Ni(II) | Ammonium(2,4-dichloro phenyl-N-dithio carbamate) | Octahedral | core.ac.ukiiste.org |

| Cu(II) | Ammonium(2,4-dichloro phenyl-N-dithio carbamate) | Square planar | core.ac.ukiiste.org |

| Zn(II) | Ammonium(2,4-dichloro phenyl-N-dithio carbamate) | Tetrahedral | core.ac.ukiiste.org |

Copper Complexes

The coordination chemistry of copper with dithiocarbamate ligands is particularly rich, encompassing complexes with copper in the +1, +2, and +3 oxidation states. mdpi.comdntb.gov.ua This diversity leads to a wide range of structural motifs and applications. mdpi.comresearchgate.net

Homoleptic Cu(II) complexes of the type [Cu(S₂CNR₂)₂] are the most common and have been studied extensively. mdpi.com These d⁹ complexes are paramagnetic and typically exhibit a distorted square planar geometry in their monomeric form. mdpi.comrsc.org In the solid state, they can also exist as dimers through intermolecular interactions. mdpi.com

The oxidation of Cu(II) dithiocarbamate complexes using agents like iodine or ferric chloride yields stable Cu(III) species. mdpi.com These d⁸ complexes, with the general formula [Cu(S₂CNR₂)₂]⁺, maintain a square-planar coordination geometry around the copper center, although with shorter Cu-S bonds compared to their Cu(II) counterparts. mdpi.comdntb.gov.ua

While Cu(I) dithiocarbamate complexes are also known, they often form clusters or require other ligands, like phosphines, for stabilization. dntb.gov.uaresearchgate.net A notable and stable example involving the parent dithiocarbamate ligand is ammonium-bis(dithiocarbamato)-copper(I)-monohydrate, [NH₄][Cu(S₂CNH₂)₂]·H₂O. dntb.gov.uaresearchgate.net Instead of a simple anionic complex, its structure reveals a coordination polymer where each dithiocarbamate ligand bridges two copper centers. researchgate.net The coordination chemistry of copper dithiocarbamates is extensive, with applications ranging from materials science, where they serve as single-source precursors to copper sulfide (B99878) nanoparticles, to biology. mdpi.comdntb.gov.uaresearchgate.net

Iron and Zinc Complexes

Iron and zinc also form a variety of complexes with dithiocarbamate ligands. The synthesis of these complexes often involves the reaction of a metal salt with an alkali metal or ammonium salt of the dithiocarbamate. wikipedia.orgresearchgate.net

Iron dithiocarbamate complexes have been characterized in multiple oxidation states, including Fe(II), Fe(III), and Fe(IV). wikipedia.orgru.nl Bis(dialkyldithiocarbamato)iron(II) complexes, Fe(R₂dtc)₂, can exhibit different coordination numbers; for example, bis(dimethyldithiocarbamato)iron(II) shows evidence of both five- and six-coordinate iron atoms, with the six-coordination likely arising from polymerization. ru.nl Tris(dialkyldithiocarbamato)iron(II) complexes can also be synthesized and are highly sensitive to air. ru.nl The covalent character of the iron-sulfur bonds is a confirmed feature of these complexes. ru.nl

Zinc(II) dithiocarbamate complexes, with a d¹⁰ electronic configuration, typically adopt tetrahedral or distorted tetrahedral geometries. researchgate.nettandfonline.com A well-characterized example is bis[(μ₂-pyrrolidinedithiocarbamato-S,S′)(pyrrolidinedithiocarbamato-S,S′)zinc(II)], [Zn₂(PDTC)₄], which exists as a centrosymmetric dimer with two tetrahedrally coordinated Zn(II) centers. tandfonline.com Some zinc complexes have been found to form one-dimensional polymeric structures. acs.org Both iron and zinc dithiocarbamate complexes have been utilized as single-source precursors for the synthesis of metal sulfide nanoparticles, such as zinc sulfide and zinc-iron sulfide. annalsofrscb.romalayajournal.orgijsrch.com

| Complex Type | Metal Ion | Typical Geometry | Coordination Number | Reference |

| [Fe(R₂dtc)₂] | Fe(II) | Five-coordinate / Polymeric | 5 / 6 | ru.nl |

| [Fe(R₂dtc)₃]⁻ | Fe(II) | Octahedral | 6 | ru.nl |

| [Zn₂(dtc)₄] | Zn(II) | Tetrahedral (dimeric) | 4 | tandfonline.com |

| [Zn(dtc)₂] | Zn(II) | Tetrahedral (monomeric) | 4 | acs.org |

| [Zn(dtc)₂] | Zn(II) | Square-pyramidal / Octahedral (polymeric) | 5 / 6 | acs.org |

Arsenic, Antimony, and Bismuth Complexes

The group 15 elements arsenic, antimony, and bismuth readily form complexes with dithiocarbamate ligands, with the vast majority of these featuring the metal in the +3 oxidation state. asianpubs.orgresearchgate.netmdpi.com The synthesis of these compounds can be achieved through various methods, including the reaction of metal salts with dithiocarbamate salts. asianpubs.org Even when starting with pentavalent metal compounds, the reaction with dithiocarbamates often results in the reduction of the metal to the trivalent state. ru.nl

The structural chemistry of these complexes is diverse. researchgate.netmdpi.com Monomeric complexes of As(III), Sb(III), and Bi(III) have been reported to adopt trigonal bipyramidal structures. asianpubs.org Dimeric structures are also observed, particularly for antimony and bismuth, where two trigonal bipyramidal or pyramidal units are linked together. asianpubs.org The coordination geometry is often influenced by the stereochemically active lone pair of electrons on the central metal atom. mdpi.com

Another class of these complexes are the bromobis(dialkyldithiocarbamate) derivatives, MBr(S₂CNR₂)₂, which can be prepared by reacting the corresponding tris(dithiocarbamate) complex with bromine. cdnsciencepub.com Spectroscopic studies of these bromo-derivatives indicate that the dithiocarbamate groups act as bidentate ligands. cdnsciencepub.com These complexes have been studied for their potential applications, building on the known biological activity associated with these elements. asianpubs.orgmdpi.com

Other Metal Complexes

The versatility of the dithiocarbamate ligand allows it to form stable complexes with a wide range of other metals, including main group elements and platinum group metals. mdpi.comnih.govbohrium.com

Lead(II) dithiocarbamate complexes exhibit significant structural variation, which can be influenced by the organic substituents on the dithiocarbamate ligand and crystal packing effects. bohrium.com Both dimeric and polymeric structures have been reported for Pb(II) complexes, with coordination numbers of five or six and geometries such as distorted trigonal bipyramids. bohrium.com

Complexes of platinum group metals like ruthenium, rhodium, iridium, and platinum have also been extensively studied. mdpi.comeurjchem.come3s-conferences.org Ruthenium complexes typically adopt octahedral coordination geometries. mdpi.com Platinum(II) dithiocarbamate complexes are predominantly found with square planar geometries, where two chelating dithiocarbamate ligands provide a set of four sulfur donor atoms. mdpi.come3s-conferences.org

Cadmium(II) dithiocarbamate complexes also display structural diversity, forming dimeric and polymeric structures. researchgate.net For instance, some Cd(II) complexes form 1D coordination polymers with distorted octahedral geometries around the metal center. researchgate.net

Adduct Formation of Metal Dithiocarbamate Coordination Compounds

Divalent transition metal dithiocarbamate complexes in which the central metal atom is not fully coordinated can function as Lewis acids. nih.gov They have the capacity to react with donor molecules, particularly Lewis bases, to form intermolecular heteroleptic coordination compounds known as adducts. nih.govresearchgate.net This process typically results in an expansion of the coordination sphere of the metal ion, leading to a higher coordination number. nih.gov

Common Lewis bases used for adduct formation include nitrogen-donor ligands like pyridine (B92270), 2,2'-bipyridine, and 1,10-phenanthroline (B135089). researchgate.netscielo.brorientjchem.org For example, square pyramidal oxovanadium(IV) dithiocarbamate complexes react with pyridine to form stable, six-coordinate octahedral adducts where the pyridine molecule occupies the sixth coordination site. scielo.br Similarly, lead(II) dithiocarbamate complexes react with 1,10-phenanthroline to form adducts that can be used as single-source precursors for lead sulfide nanoparticles. mdpi.com The formation of these adducts can significantly alter the chemical and physical properties of the parent dithiocarbamate complex. scielo.br

Structural Diversity of Metal Dithiocarbamate Complexes

A defining characteristic of metal dithiocarbamate complexes is their vast structural diversity. researchgate.netsysrevpharm.org This diversity arises from several factors, including the coordination preferences of the metal center, its oxidation state, the nature of the organic substituents on the dithiocarbamate nitrogen, and the ability of the ligand to adopt various coordination modes. researchgate.netnih.govresearchgate.net While the most common coordination mode is bidentate chelation, monodentate and bridging modes are also well-documented. researchgate.netnih.gov These factors collectively give rise to a wide range of molecular structures, from simple monomers to complex polymeric assemblies. researchgate.netsysrevpharm.org

Monomeric and Polymeric Architectures

Metal dithiocarbamate complexes can exist as discrete mononuclear units or assemble into extended polymeric structures. acs.orgbohrium.com The choice between a monomeric or polymeric architecture is often dictated by the specific metal ion and the steric and electronic properties of the dithiocarbamate ligand.

Monomeric Complexes: Many dithiocarbamate complexes exist as simple, single-unit molecules. For example, some zinc(II) and lead(II) dithiocarbamate complexes have been found to have monomeric structures in the solid state. acs.orgbohrium.com In these cases, the coordination sphere of the metal is satisfied by the dithiocarbamate ligands without forming extended linkages to neighboring units.

Polymeric Complexes: In contrast, many other metal dithiocarbamate complexes form polymeric chains or networks. This is often achieved through bridging dithiocarbamate ligands or intermolecular interactions.

Copper(I) complexes with the parent dithiocarbamate ligand, such as [NH₄][Cu(S₂CNH₂)₂]·H₂O, are known to form coordination polymers where the ligands span between metal centers. researchgate.net

Zinc(II) complexes can also exhibit polymeric architectures. For instance, certain ferrocenyl-functionalized dithiocarbamate complexes of zinc form 1D coordination polymers where nitrogen atoms from adjacent ligands coordinate to the zinc centers, resulting in square-pyramidal or octahedral geometries. acs.org

Lead(II) complexes demonstrate how the substituents on the ligand can influence the final structure, with some forming monomeric units while others adopt polymeric arrangements. bohrium.com

Iron(II) complexes like Fe(Me₂dtc)₂ can achieve six-coordination through polymerization, linking dimeric units together. ru.nl

This ability to form both discrete molecules and extended networks is a key aspect of the rich structural chemistry of metal dithiocarbamates. bohrium.comeurjchem.com

Stabilization of Variable Metal Oxidation States

A key feature of the dithiocarbamate ligand is its ability to form stable complexes with metals in a wide range of oxidation states. nih.govresearchgate.net This stabilizing effect is attributed to the electronic flexibility of the ligand, which can be described by considering its resonance structures. nih.govchempap.org The delocalization of the nitrogen atom's lone pair of electrons can increase the electron density on the sulfur atoms, allowing the ligand to effectively donate charge to the metal center. chempap.org This electronic-tuning capability, combined with the soft nature of the sulfur donor atoms, enables the dithiocarbamate ligand to stabilize both lower and higher metal oxidation states. researchgate.netarabjchem.org

The dithiocarbamate ligand's capacity to engage in redox processes further contributes to its versatility. For example, nickel(II) bis(dithiocarbamato) complexes can be oxidized chemically or electrochemically to yield stable complexes containing Ni(III) or even Ni(IV). chempap.org The ability to stabilize higher oxidation states is due to the ligand's capacity to delocalize the positive charge from the metal center. chempap.org

The redox chemistry of copper dithiocarbamate complexes is particularly rich, with stable compounds known for Cu(I), Cu(II), and Cu(III) oxidation states. researchgate.net While Cu(II) complexes are most common, the ligand can be used to prepare stable Cu(I) and Cu(III) species. researchgate.net Similarly, dithiocarbamates form stable complexes with Co(II) and Co(III). rsc.orgtandfonline.com The electrochemical reduction of [Co(S₂CNR₂)₃] (Co(III)) can produce [Co(S₂CNR₂)₂] (Co(II)), although this species can be readily re-oxidized. rsc.org

Table 2: Examples of Metals Stabilized in Various Oxidation States by Dithiocarbamate Ligands

Spectroscopic and Advanced Characterization of Ammonium Dithiocarbamate and Its Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental in identifying the functional groups and coordination modes within dithiocarbamate (B8719985) compounds.

FT-IR spectroscopy is a powerful tool for characterizing ammonium (B1175870) dithiocarbamate and its complexes, with specific vibrational bands providing diagnostic information. The most significant regions in the IR spectrum for dithiocarbamates are associated with the stretching vibrations of the "thioureide" bond (C-N) and the C-S bonds.

The ν(C-N) stretching vibration, often referred to as the thioureide band, is of particular interest because its frequency is indicative of the bond's double-bond character. This band typically appears in the range of 1421-1535 cm⁻¹. sysrevpharm.orgcore.ac.uk The position of this band reflects the delocalization of the lone pair of electrons on the nitrogen atom into the C-S bonds. For instance, in an In(III) complex of N-methyl-N-phenyl dithiocarbamate, this band is observed at 1492 cm⁻¹, while in organotin(IV) dithiocarbamate complexes, it is found between 1464 and 1497 cm⁻¹. researchgate.netmdpi.com

The carbon-sulfur stretching vibrations, ν(C-S), are also crucial for structural analysis. These bands are typically found in the 950-1050 cm⁻¹ region. researchgate.net The appearance of a single, sharp ν(C-S) band is indicative of a symmetrical, bidentate coordination of the dithiocarbamate ligand to a metal center, where both sulfur atoms are bonded equally. ajrconline.orgpharmainfo.in For example, in ammonium pyrrolidine (B122466) dithiocarbamate, the ν(C-S) peak appears at 992 cm⁻¹, and in its Cu(II) complex, it shifts to 1004 cm⁻¹. researchgate.net Conversely, the presence of two distinct bands in this region would suggest a monodentate coordination, where only one sulfur atom is bonded to the metal, resulting in an asymmetrical structure.

In metal complexes, a new band in the far-IR region, typically below 450 cm⁻¹, can be assigned to the metal-sulfur (M-S) stretching vibration, confirming the coordination of the sulfur atoms to the metal ion. researchgate.netajrconline.org

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance | References |

|---|---|---|---|

| ν(C=N⁺) (Thioureide band) | 1421 - 1535 | Indicates the partial double-bond character of the C-N bond. Its position is sensitive to the electronic effects of the N-substituents and coordination. | sysrevpharm.orgcore.ac.ukmdpi.com |

| ν(C-S) | 950 - 1050 | A single band suggests symmetric bidentate coordination. Two bands suggest monodentate or anisobidentate coordination. | researchgate.netajrconline.orgpharmainfo.inresearchgate.net |

| ν(M-S) | 327 - 450 | Appears in metal complexes, confirming the formation of a metal-sulfur bond. | researchgate.netajrconline.orgpharmainfo.in |

Raman spectroscopy offers complementary information to FT-IR for the vibrational analysis of ammonium dithiocarbamate. As water is a weak Raman scatterer, this technique is particularly useful for studying samples in aqueous solutions. acs.org While specific Raman data for pure this compound is scarce, studies on related dithiocarbamate compounds like thiram (B1682883) and ziram (B1684391) using Surface-Enhanced Raman Spectroscopy (SERS) provide insight into the characteristic peaks.

For these compounds, strong Raman signals are observed that correspond to the vibrational modes of the dithiocarbamate core. For example, SERS analysis of thiram shows prominent peaks at approximately 1384 cm⁻¹ and 1148 cm⁻¹. nih.gov For ziram, characteristic peaks are noted at 1384 cm⁻¹ and 938 cm⁻¹. nih.gov These bands are associated with the coupled vibrations of the NCS₂ group. The peak around 1384 cm⁻¹ is often assigned to a combination of C-N stretching and CH₃ deformation, while the lower frequency bands are related to C-S stretching modes. The low probability of the Raman scattering process can present sensitivity challenges, but techniques like SERS can greatly enhance the signal. nih.govnih.gov

| Compound | Characteristic Peak (cm⁻¹) | Potential Assignment | References |

|---|---|---|---|

| Thiram | 1384 | ν(C-N) + δ(CH₃) | nih.gov |

| 1148 | ν(C-S) | nih.gov | |

| Ziram | 1384 | ν(C-N) + δ(CH₃) | nih.gov |

| 938 | ν(C-S) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution, providing information on the connectivity and chemical environment of individual atoms.

¹H-NMR spectroscopy is used to identify the chemical environment of protons within the molecule. For a simple this compound, signals would be expected for the ammonium (NH₄⁺) protons and any protons on the organic groups attached to the dithiocarbamate nitrogen. In more complex derivatives, such as a cholic acid-derived this compound, ¹H-NMR allows for the distinct assignment of signals corresponding to the cationic and anionic parts of the salt. nih.govjyu.fi

In substituted dithiocarbamates, the signals for the protons on the carbon atoms adjacent to the nitrogen (α-protons) are particularly informative. For example, in an In(III) complex with an N-methyl-N-phenyl dithiocarbamate ligand, the N-CH₃ protons appear as a singlet at 3.69 ppm. mdpi.com The integration and splitting patterns of the signals provide definitive structural information about the substituents on the nitrogen atom.

| Proton Environment | Example Compound Type | Typical Chemical Shift (ppm) | References |

|---|---|---|---|

| N-CH₃ | N-methyl-N-phenyl dithiocarbamate complex | 3.69 (s) | mdpi.com |

| N-CH₂- | Quaternary ammonium dithiocarbamates | ~2.4 - 3.6 | ias.ac.in |

| Aromatic Protons | N-phenyl substituted dithiocarbamates | ~7.3 - 7.5 | mdpi.com |

¹³C-NMR spectroscopy is especially critical for characterizing the carbon framework of dithiocarbamates. The most diagnostic signal in the ¹³C-NMR spectrum is that of the thiocarbonyl carbon atom of the NCS₂ group. acs.org This carbon is significantly deshielded and resonates at a very low field, typically in the range of 195 to 213 ppm. pharmainfo.inuokerbala.edu.iq

The precise chemical shift of the NCS₂ carbon is sensitive to the nature of the substituents on the nitrogen and the coordination mode of the ligand. acs.org For example, the ¹³C-NMR spectrum of an In(III) tris(N-methyl-N-phenyldithiocarbamate) complex shows the -CS₂ signal at 205.74 ppm. mdpi.com In a piperidine (B6355638) dithiocarbamate ligand, this resonance is observed at 212.87 ppm, while for certain organotin(IV) complexes, it appears between 199.1 and 201.8 ppm. researchgate.netpharmainfo.in The other carbon signals in the spectrum correspond to the organic substituents attached to the nitrogen, and their chemical shifts provide further structural confirmation.

| Compound Type | Chemical Shift (δ) of NCS₂ (ppm) | References |

|---|---|---|

| Piperidine dithiocarbamate ligand | 212.87 | pharmainfo.in |

| In(III) tris(N-methyl-N-phenyldithiocarbamate) | 205.74 | mdpi.com |

| Di-tert-butyltin(IV) dithiocarbamate complexes | 199.1 - 201.8 | researchgate.net |

| N-methyl-N-phenyl dithiocarbamate derivative | 195.31 | uokerbala.edu.iq |

For complex structures, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are employed for unambiguous signal assignment and complete structural elucidation. nih.govjyu.fi These experiments reveal correlations between different nuclei, providing a detailed connectivity map of the molecule.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is invaluable for tracing out the proton framework of the organic substituents on the dithiocarbamate. nih.govsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies carbons that are directly attached to specific protons (one-bond C-H correlations). It provides a definitive link between the proton and carbon skeletons of the molecule. jyu.fisdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly powerful for identifying quaternary carbons and for connecting different molecular fragments. For instance, an HMBC experiment could show a correlation between the α-protons on a substituent and the key thiocarbonyl (NCS₂) carbon, unequivocally confirming the structure of the dithiocarbamate. nih.govjyu.fiusm.my

The application of these 2D NMR techniques was crucial in the full characterization of complex molecules like cholic acid-derived ammonium dithiocarbamates and various macrocyclic dithiocarbamate complexes, demonstrating their power in modern structural chemistry. nih.govusm.my

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives.

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally fragile and high-molecular-weight compounds, transferring ions from solution to the gas phase with minimal fragmentation. uvic.ca When coupled with a time-of-flight (TOF) mass analyzer, it provides high-resolution mass data, enabling accurate molecular weight determination.

In the study of dithiocarbamate derivatives, ESI-TOF MS has been successfully used for their characterization. jyu.finih.govjyu.fi For instance, the analysis of cholic acid-derived ammonium dithiocarbamates by ESI-TOF MS confirmed the formation of the desired products. mdpi.com The mass spectrum of one such derivative showed peaks at m/z = 1006 [M+H]⁺, 1028 [M+Na]⁺, 465 [M-C₂₈H₄₇N₂O₄S₂]⁺, and 539 [M-C₂₇H₄₉N₂O₄]⁻, which were crucial for the structural elucidation of both the cationic and anionic parts of the molecule. mdpi.com

The fragmentation patterns of dithiocarbamate derivatives under ESI tandem mass spectrometry (MS/MS) conditions provide valuable structural information. nih.govresearchgate.net For example, novel dithiocarbamate derivatives containing a piperazinium moiety were found to undergo loss of bromide to form a piperazinium cation, followed by subsequent fragmentation through loss of methyl bromide, ring-opening, and rearrangement. nih.gov The cleavage of the C-S bond is a common fragmentation pathway for these compounds. nih.gov In some cases, in-source oxidation of neutral metal dithiocarbamate complexes has been observed during ESI-MS analysis. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low stability and poor solubility of dithiocarbamates in water and organic solvents, their direct analysis by GC-MS is challenging. tandfonline.com Dithiocarbamates are known to decompose in acidic conditions into carbon disulfide (CS₂) and the corresponding amine. thermofisher.com

Therefore, indirect methods are commonly employed. A widely used approach involves the acid hydrolysis of dithiocarbamates to quantitatively convert them to CS₂, which is then analyzed by GC-MS. thermofisher.comtechnologynetworks.comthermofisher.com This method, however, is a non-specific sum method that does not differentiate between various dithiocarbamate species. thermofisher.comthermofisher.com For instance, Thiram is often used as a representative compound for method validation, where one mole of Thiram generates two moles of CS₂. thermofisher.comthermofisher.com

To enable the analysis of individual dithiocarbamates, a derivatization step is often introduced. One such method involves the methylation of dithiocarbamates with methyl iodide after extraction, and the resulting methyl derivatives are then analyzed by GC-MS. jst.go.jp This approach has been applied to the determination of various dithiocarbamate fungicides in food samples. jst.go.jp Another strategy involves the use of a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by methylation and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has shown high sensitivity with low limits of quantification. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a compound. It is essential for verifying the purity and confirming the empirical formula of newly synthesized this compound and its complexes. nih.gov The experimentally determined weight percentages of the elements are compared with the theoretically calculated values for the proposed molecular formula. nih.govmdpi.com Good agreement between the found and calculated values provides strong evidence for the correct composition of the synthesized compound. nih.gov For metal complexes, the metal content can be determined by techniques such as atomic absorption spectroscopy. sysrevpharm.org

Table 1: Representative Elemental Analysis Data for a Dithiocarbamate Complex

| Compound | Calculated (%) | Found (%) |

| C₂₄H₂₄N₃S₆In | C, 43.57; H, 3.66; N, 6.35; S, 29.08 | C, 43.61; H, 3.57; N, 6.34; S, 29.23. mdpi.com |

| C₅₅H₉₆N₄O₈S₂·5H₂O | C, 60.30; H, 9.75; N, 5.11 | C, 60.38; H, 9.42; N, 5.02. mdpi.com |

X-ray Crystallography (Single-Crystal and Powder X-ray Diffraction)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov

Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and to obtain information about the crystal structure of polycrystalline materials. physicsjournal.in It is particularly useful when single crystals of sufficient size and quality for SCXRD cannot be obtained. PXRD patterns can confirm the formation of a specific crystalline product and can be used to determine unit cell parameters. up.ac.pa Studies on antimony(III) dialkyldithiocarbamates have utilized PXRD to determine the structural properties and nanorange crystallite size, revealing a monoclinic crystal system. nih.gov PXRD has also been employed to characterize BaTiS₃ nanocrystals synthesized from barium dithiocarbamate precursors. rsc.org

Table 2: Crystallographic Data for Selected Dithiocarbamate Complexes

| Compound | Crystal System | Space Group | Reference |

| Mercury(II) dithiocarbamate | Orthorhombic | Pbca | cdnsciencepub.com |

| In(III) tris(N-methyl-N-phenyldithiocarbamate) | Triclinic | P-1 | mdpi.com |

| α-NH₄CS₂NH₂ | Orthorhombic | Pca2₁ | researchgate.net |

| β-NH₄CS₂NH₂ | Monoclinic | Cc | researchgate.net |

| Sodium Morpholyldithiocarbamate Trihydrate | Triclinic | P-1 | up.ac.pa |

Other Characterization Techniques

In addition to the primary techniques discussed, other methods provide valuable insights into the properties of this compound and its complexes.

Molar Conductivity measurements are used to determine the electrolytic nature of complexes in solution. nih.gov By measuring the molar conductivity of a complex in a suitable solvent (e.g., DMSO or DMF) at a specific concentration (typically 10⁻³ M), it can be determined whether the complex is an electrolyte or a non-electrolyte. nih.govorientjchem.org Low molar conductivity values, typically in the range of 2-25 Ω⁻¹cm²mol⁻¹, indicate that the complexes are non-ionic in nature. nih.govorientjchem.orgbiotech-asia.org

Magnetic Moment measurements provide information about the number of unpaired electrons in a metal complex and, consequently, its electronic configuration and geometry. nih.gov The magnetic moment value can help to distinguish between different possible geometries, such as octahedral, tetrahedral, or square planar. nih.govbohrium.com For example, a magnetic moment of 2.78 BM for a nickel(II) complex suggests an octahedral geometry, whereas a value of 0 would indicate a square planar geometry. nih.gov The magnetic susceptibility of fullerene-metal dithiocarbamate complexes has also been studied to understand their magnetic properties. epfl.ch

Table 3: Molar Conductivity and Magnetic Moment Data for Selected Dithiocarbamate Complexes

| Complex | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry | Reference |

| [NiL₂(py)₂] | 19.16 | 2.78 | Octahedral | nih.gov |

| [CuL₂(py)₂] | 13.06 | 2.02 | Mononuclear | nih.gov |

| [CoL₂(py)₂] | 24.4 | 1.82 | Low spin octahedral | nih.gov |

| [MnL₂(py)₂] | 10.84 | - | Octahedral | nih.gov |

| Co(II) complex | 16.3 | 4.85 | Octahedral | sysrevpharm.org |

| Ni(II) complex | 6.7 | 2.92 | Octahedral | sysrevpharm.org |

| Cu(II) complex | 19.5 | 1.77 | Octahedral | sysrevpharm.org |

| Au(III) complex | 10.11 | Diamagnetic | - | sysrevpharm.org |

L = N-methyl-N-phenyl dithiocarbamate, py = pyridine (B92270)

Theoretical and Computational Studies of Ammonium Dithiocarbamate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. arxiv.org It is favored for its balance between computational cost and accuracy, making it suitable for studying molecules like ammonium (B1175870) dithiocarbamate (B8719985). arxiv.orgrsc.org DFT calculations are based on using the electron density to determine the ground state energy and other properties of a system. rsc.org

The electronic structure of a molecule describes the distribution and energy of its electrons. DFT calculations provide detailed information on this, including the distribution of electron density, which is crucial for understanding a molecule's reactivity. rsc.org In dithiocarbamate complexes, analysis of the electronic structure reveals that the sulphur atoms exhibit high electron density, which is key to their ability to chelate with metal ions. Natural Bond Orbital (NBO) analysis, often performed following DFT calculations, can further quantify the charge distribution and interactions between orbitals, such as the strong overlap between the orbitals of the dithiocarbamate sulfur atoms and a chelated metal center. nih.govmdpi.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing the electronic properties and reactivity of a molecule. nih.govelectrochemsci.org A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and a greater propensity to act as an electron donor. electrochemsci.orgresearchgate.net

In studies of ammonium dithiocarbamate derivatives, DFT calculations have been used to determine the energies of these orbitals. For instance, a comparative study showed that ammonium 3-methyl piperidine (B6355638) dithiocarbamate has a smaller HOMO-LUMO energy gap than ammonium 2,6-dimethyl morpholine (B109124) dithiocarbamate, indicating it has a superior ability to donate electrons. electrochemsci.orgresearchgate.net The electron density distribution of the FMOs is also revealing; in many dithiocarbamate complexes, the HOMO is primarily localized on the sulfur atoms of the dithiocarbamate ligand, while the LUMO density may be distributed over other parts of the molecule or a chelated metal ion. nih.gov This localization confirms the importance of the sulfur atoms in the molecule's electronic activity.

Below is a table summarizing key electronic properties derived from HOMO-LUMO analysis for related dithiocarbamate compounds, as specific values for the parent this compound are not detailed in the provided literature.

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. electrochemsci.org |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. orientjchem.orgresearchgate.net |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. orientjchem.orgresearchgate.net |

| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the electrophilic character of a molecule. orientjchem.orgresearchgate.net |

Theoretical vibrational frequency analysis using DFT is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. orientjchem.org Following geometry optimization, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the vibrational modes. researchgate.net

For dithiocarbamate compounds, DFT calculations (using functionals like B3LYP and B3PW91) can predict the frequencies of key stretching and bending vibrations. orientjchem.orgresearchgate.net These theoretical frequencies are often scaled by a factor to improve agreement with experimental data. orientjchem.orgresearchgate.net Key vibrational bands for dithiocarbamates include:

ν(C-N) (thioureide band): This stretching vibration, typically found around 1500 cm⁻¹, is sensitive to the electron delocalization within the N-C-S₂ backbone. mdpi.comtandfonline.com Its position indicates the degree of double-bond character between the carbon and nitrogen atoms. mdpi.com

ν(C-S): The C-S stretching vibration, appearing in the 950–1100 cm⁻¹ region, is indicative of the ligand's coordination mode. A single, unsplit band in this region typically signifies a bidentate coordination, where both sulfur atoms bind to a metal center. mdpi.comtandfonline.com

Comparisons between theoretical spectra from DFT and experimental FT-IR spectra have shown high conformity, validating the computational models. researchgate.net

DFT calculations can be combined with principles of statistical mechanics to compute various thermodynamic parameters. fu-berlin.de By performing frequency calculations, one can obtain the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions to the total energy. semanticscholar.org This allows for the calculation of thermodynamic functions such as enthalpy (H), Gibbs free energy (G), and specific heat capacity (Cv) at different temperatures. orientjchem.orgresearchgate.netsemanticscholar.org

These calculations are valuable for understanding the stability and spontaneity of chemical reactions. For instance, in a study on a derivative synthesized from this compound, thermodynamic parameters were examined using DFT and HF methods with the 6-311G(d,p) basis set to understand the structure's properties. orientjchem.orgresearchgate.net The Gibbs free energy, which combines enthalpy and entropy, is the key quantity for studying systems in thermodynamic equilibrium under specific temperature and pressure conditions. fu-berlin.de

| Thermodynamic Parameter | Description |

| Enthalpy (H) | The total heat content of a system (H = E + PV). |

| Entropy (S) | A measure of the disorder or randomness of a system. |

| Gibbs Free Energy (G) | The energy available to do useful work (G = H - TS). |

| Specific Heat Capacity (Cv) | The amount of heat needed to raise the temperature of a substance by one degree. |

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method, also known as the self-consistent field (SCF) method, is a fundamental ab initio quantum chemistry method for approximating the wavefunction and energy of a many-electron system. wikipedia.org It assumes that the system's wavefunction can be described by a single Slater determinant of spin-orbitals. wikipedia.org While DFT includes electron correlation effects through the exchange-correlation functional, HF theory only accounts for electron exchange and neglects electron correlation, which can limit its accuracy for some systems.

Despite this limitation, the HF method is often used in conjunction with DFT for comparative studies. In the computational analysis of a 4-(4'-Bromophenyl)-2-mercaptothiazole structure synthesized using this compound, both HF and DFT methods were employed with the 6-311G(d,p) basis set to examine thermodynamic and vibrational parameters. orientjchem.orgresearchgate.net Such comparative approaches allow researchers to assess the influence of electron correlation on the calculated properties by contrasting the results from HF and various DFT functionals.

Investigation of Reaction Mechanisms and Pathways

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. DFT calculations can be used to identify transition states—the high-energy saddle points that connect reactants and products—and to calculate activation energies, providing a detailed picture of a reaction's feasibility and kinetics. rsc.org

For dithiocarbamates, computational studies have explored various reaction mechanisms:

Synthesis Pathways: The formation of dithiocarbamates from the reaction of amines with carbon disulfide is a key process. nih.govacs.org Computational studies can model the intermediates and transition states involved in this nucleophilic addition. The synthesis of S-benzyl dithiocarbamates has been proposed to proceed through a multicomponent reaction pathway that can be investigated computationally. acs.org

Radical Reactions: The mechanisms of radical-mediated reactions involving dithiocarbamates have been investigated. These studies explore pathways such as cyclisation and group transfer reactions, which are important in organic synthesis. bham.ac.uk

Complex Formation: The reaction of this compound with other reagents to form more complex heterocyclic structures, such as thiazole (B1198619) derivatives, represents another area where computational chemistry can map out the reaction coordinates and identify the most favorable pathways. researchgate.net

By modeling these mechanisms, researchers can understand the factors that control product formation and optimize reaction conditions.

Self-Condensation Mechanisms

Recent research has brought to light a novel self-condensation mechanism for ammonium dithiocarbamates, specifically trialkylammonium dithiocarbamates, which leads to the formation of symmetrical substituted thiourea (B124793) analogues. tandfonline.comfigshare.com This reaction proceeds under mild conditions and provides a valuable synthetic route, particularly for amines that possess weak nucleophilic characteristics, yielding good results. tandfonline.comfigshare.com

The discovery of this self-condensation pathway is significant as it presents an alternative to traditional methods for synthesizing thioureas, which can require harsh conditions or toxic reagents. researchgate.net The mechanism is centered on the unique reactivity of the dithiocarbamate compound itself. tandfonline.comfigshare.com This process has been identified for the first time as a self-condensation of trialkylammonium dithiocarbamates, highlighting a new aspect of dithiocarbamate chemistry. tandfonline.comfigshare.comresearchgate.net The reaction avoids the formation of isothiocyanate intermediates, which are common in other thiourea syntheses. researchgate.net

Solvation Model Effects on Reaction Pathways

Computational chemistry provides indispensable tools for understanding reaction mechanisms in solution by accounting for the influence of the solvent, an effect known as solvation. Modeling every solvent molecule explicitly is computationally expensive, which has led to the development of implicit solvation models. wikipedia.org These models treat the solvent as a continuous medium with a specific dielectric constant (ε), simplifying the calculations significantly. wikipedia.orgwikipedia.org

Two widely used implicit models are the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). wikipedia.orgwikipedia.org In PCM, the solute is placed in a molecule-shaped cavity within the dielectric continuum, and the model calculates the electrostatic interactions between the solute and the solvent. wikipedia.orgq-chem.com COSMO is a variant that simplifies the calculation by treating the solvent as a temporary conductor-like medium. wikipedia.orgscm.com

While specific studies focusing exclusively on this compound are limited, research on related dithiocarbamate systems demonstrates the critical role of solvation models. For instance, theoretical calculations on the acid decomposition of dithiocarbamates concluded that the solvation of the dithiocarbamic acid molecule is a primary factor determining its relative stability. cdnsciencepub.com In another study, PCM and similar continuum models were used to calculate the standard potentials for the oxidation of dithiocarbamic anions to thiuram disulfide. tandfonline.com The results showed that the solvent environment significantly influences whether the reaction proceeds in a stepwise or concerted manner. tandfonline.com Furthermore, a theoretical investigation into the conversion of dithiocarbamate to dialkyl thiourea showed that solvation models had enhancing effects on the thermodynamics of the reactions. researchgate.net These models are crucial for accurately predicting reaction energy barriers and identifying the most favorable reaction pathways in a solvent environment. tandfonline.com

The table below summarizes common solvation models used in computational chemistry.

Table 1: Common Solvation Models in Computational Chemistry| Model Type | Model Name | Description |

| Implicit | Polarizable Continuum Model (PCM) | The solute is placed in a cavity within a dielectric continuum representing the solvent. It is widely used for calculating energies and gradients. wikipedia.org |

| Implicit | Conductor-like Screening Model (COSMO) | A variant of PCM that treats the solvent as a conductor-like medium, which simplifies the electrostatic calculations. wikipedia.orgscm.com |

| Implicit | Solvation Model based on Density (SMD) | A universal solvation model based on the quantum mechanical charge density of a solute molecule. |

| Explicit | Quantum Mechanical/Molecular Mechanics (QM/MM) | A hybrid method where the reacting species are treated with quantum mechanics and the surrounding solvent molecules are treated with classical molecular mechanics. |

Molecular Dynamics and Adsorption Studies (e.g., Corrosion Inhibition)

This compound and its derivatives are recognized as effective corrosion inhibitors for various metals, and their mechanism is extensively studied using molecular dynamics (MD) simulations. researchgate.netresearchgate.net MD simulations provide atomic-level insights into the adsorption process of inhibitor molecules on a metal surface, which is the fundamental mechanism of corrosion inhibition. mdpi.com These simulations help in understanding the adsorption configuration and calculating the interaction strength between the inhibitor and the metal. mdpi.com

Studies on compounds like ammonium pyrrolidine (B122466) dithiocarbamate (APDTC) and ammonium (2,4-dimethylphenyl)-dithiocarbamate show they form self-assembled monolayers (SAMs) on the metal surface. researchgate.netresearchgate.netpku.edu.cn This protective film acts as a barrier, shielding the metal from the corrosive environment. mdpi.com The adsorption mechanism is typically a combination of physical and chemical interactions. researchgate.netmdpi.com

Physisorption: This involves electrostatic interactions between the charged inhibitor molecules and the metal surface. mdpi.com

Chemisorption: This is a stronger interaction involving the formation of coordinate covalent bonds between the heteroatoms (especially the two sulfur atoms) in the dithiocarbamate molecule and the vacant d-orbitals of the metal atoms. mdpi.comresearchgate.net

The adsorption behavior of these inhibitors often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netpku.edu.cnnih.gov The thermodynamic and electrochemical parameters derived from these studies quantify the effectiveness and spontaneity of the adsorption process. For example, a negative value for the standard free energy of adsorption (ΔG°ads) indicates a spontaneous adsorption process. researchgate.net Values around -20 kJ/mol are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. researchgate.net

The table below presents findings from adsorption studies of dithiocarbamate-based corrosion inhibitors.

Table 2: Adsorption Characteristics of Dithiocarbamate-Based Corrosion Inhibitors| Inhibitor | Metal/Medium | Adsorption Isotherm | Adsorption Type | Max Inhibition Efficiency (IE%) |

| Ammonium pyrrolidine dithiocarbamate (APDTC) | Copper in 0.5 M HCl | Langmuir | Mixed (Chemi- & Physisorption) | >90% |

| Ammonium (2,4-dimethylphenyl)-dithiocarbamate | Mild Steel in 1 M HCl | Langmuir | Mixed (Chemi- & Physisorption) | >95% |

| Ammonium pyrrolidine dithiocarbamate (PDTC) | Copper in NaCl media | Langmuir | Mixed (Chemi- & Physisorption) | Not specified |

Compound Name Reference

Advanced Academic Applications of Ammonium Dithiocarbamate and Its Derivatives

Applications in Catalysis

Ammonium (B1175870) dithiocarbamate (B8719985) and its derivatives have emerged as versatile compounds in the field of catalysis, participating in a range of chemical transformations. Their utility stems from their ability to form stable complexes with various transition metals, which can then act as active catalytic species. These applications span organic synthesis, polymer chemistry, and electroanalytical methods.

Organic Transformations (e.g., Synthesis of Propargyl Amines via A³ Coupling)

Dithiocarbamate-functionalized materials have been successfully employed as catalysts in multicomponent organic reactions, such as the A³ coupling reaction to synthesize propargylamines. acs.org Propargylamines are crucial building blocks in the synthesis of many biologically active compounds and natural products. researchgate.net The A³ coupling is a one-pot, three-component reaction involving an aldehyde, an amine, and a terminal alkyne. scispace.comnih.gov

Research has demonstrated the use of gold nanoparticles decorated with dithiocarbamate-functionalized boehmite as an efficient, heterogeneous catalyst for this transformation. rsc.org In this catalytic system, the dithiocarbamate moiety plays a crucial role in stabilizing the gold nanoparticles on the support material. rsc.org The reaction mechanism is believed to involve the activation of the alkyne's C-H bond by the metal catalyst, facilitating its addition to an iminium ion formed in situ from the reaction between the aldehyde and the amine. acs.orgscispace.com

The use of such dithiocarbamate-based catalysts offers several advantages, including high efficiency, cost-effectiveness, and the potential for catalyst recovery and reuse, aligning with the principles of green chemistry. rsc.orgkcl.ac.uk The versatility of this method allows for the reaction of various aldehydes and amines, leading to a diverse range of propargylamine (B41283) products with promising yields. rsc.org

Table 1: Synthesis of Propargylamines via A³ Coupling Using a Dithiocarbamate-Functionalized Gold Nanocatalyst Data synthesized from research findings. rsc.org

| Aldehyde | Amine | Phenylacetylene | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Piperidine (B6355638) | Yes | 98 |

| 4-Chlorobenzaldehyde | Piperidine | Yes | 95 |

| 4-Methylbenzaldehyde | Piperidine | Yes | 97 |

| 4-Nitrobenzaldehyde | Piperidine | Yes | 90 |

| Benzaldehyde | Morpholine (B109124) | Yes | 96 |

| 4-Chlorobenzaldehyde | Morpholine | Yes | 94 |

| Benzaldehyde | Pyrrolidine (B122466) | Yes | 95 |

Polymerization Processes

Dithiocarbamates are pivotal in advanced polymerization techniques, particularly in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. cncb.ac.cn RAFT is a form of living radical polymerization that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). nih.gov

The effectiveness of a dithiocarbamate as a RAFT agent is highly dependent on its chemical structure. Simple N,N-dialkyl dithiocarbamates are generally ineffective. ucl.ac.uknih.gov However, dithiocarbamates where the non-bonded electron pair of the nitrogen atom is part of an aromatic system (such as those derived from pyrrole (B145914) or imidazole) are highly effective RAFT agents. ucl.ac.uknih.gov This structural feature makes reversible radical addition-fragmentation more favorable, which is key to the controlled nature of the RAFT process. nih.gov These specialized dithiocarbamates can mediate the polymerization of a wide variety of monomers, including styrenes and (meth)acrylates, to produce well-defined polymers and block copolymers. ucl.ac.uknih.gov The activity of dithiocarbamate RAFT agents can be tuned by modifying the substituents on the nitrogen atom. acs.org

Table 2: Examples of Polymers Synthesized Using Aromatic Dithiocarbamate RAFT Agents Data synthesized from research findings. ucl.ac.uknih.gov

| Monomer | RAFT Agent | Mn (calc) | Mn (exp) | PDI |

|---|---|---|---|---|

| Styrene | Pyrrole-derived | 30,000 | 29,500 | 1.10 |

| Methyl Acrylate | Pyrrole-derived | 50,000 | 48,000 | 1.09 |

| Methyl Methacrylate | Imidazole-derived | 6,700 | 6,700 | 1.27 |

| Styrene | Imidazole-derived | 25,000 | 26,100 | 1.14 |

Catalytic Hydrogen Wave Methods

In the field of electroanalytical chemistry, ammonium dithiocarbamate derivatives are used in a sensitive technique known as the catalytic hydrogen wave (CHW) method for the determination of trace metal ions. researchgate.netresearchgate.netdigitellinc.com This polarographic method is based on the ability of a metal-dithiocarbamate complex, formed in solution, to catalyze the evolution of hydrogen at the surface of a dropping mercury electrode (DME). researchgate.net

The process typically involves chelation of a target metal ion (such as Ni(II), Cu(II), or Mn(II)) with a specific this compound ligand in a buffered medium, often containing ammonium chloride and ammonium hydroxide (B78521). researchgate.netdigitellinc.comscispace.com The resulting complex adsorbs onto the DME. At a specific negative potential, this adsorbed complex facilitates the reduction of protons from the surrounding medium, producing a characteristic catalytic current or "wave" that is significantly larger than the diffusion-limited current of the metal ion alone. scispace.com The height of this catalytic wave is proportional to the concentration of the metal ion, allowing for its quantitative determination at very low levels. researchgate.net Various parameters, such as pH, buffer concentration, and ligand concentration, are optimized to enhance the sensitivity and selectivity of the method. digitellinc.com

Precursor Materials in Advanced Material Synthesis

This compound serves as a foundational reagent for creating metal dithiocarbamate complexes, which are highly valued as precursor materials in the synthesis of advanced nanomaterials. scispace.com Their utility is particularly prominent in the production of metal sulfides.

Single-Source Precursors (SSPs) for Metal Sulfide (B99878) Nanomaterials

Metal dithiocarbamate complexes are widely used as single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. researchgate.netresearchgate.net An SSP is a molecule that contains all the necessary elements for the final desired material—in this case, both the metal and sulfur atoms are present in the dithiocarbamate complex in a predefined stoichiometric ratio. researchgate.netresearchgate.net This approach offers excellent control over the composition of the resulting nanomaterial. researchgate.net

The synthesis of metal sulfide nanoparticles via this route is typically achieved through the thermal decomposition (thermolysis) of the dithiocarbamate complex. scispace.com This process can be carried out by heating the precursor in a high-boiling point solvent (solvothermal decomposition) or in the solid state. acs.org The organic ligands of the dithiocarbamate decompose and volatilize, leaving behind the desired metal sulfide material. The advantages of using dithiocarbamate SSPs include their ease of synthesis, stability, and the ability to tune decomposition temperatures and solubility by modifying the alkyl or aryl groups on the nitrogen atom. nih.govucl.ac.uk This control allows for the synthesis of nanoparticles with specific phases, sizes, and morphologies. ucl.ac.uk

The single-source precursor approach using dithiocarbamate complexes is exceptionally versatile, enabling the synthesis of a wide range of metal sulfide nanomaterials, including binary, ternary, and quaternary systems. researchgate.netresearchgate.net

Binary Metal Sulfides: Numerous binary sulfides (composed of one metal and sulfur) have been synthesized from their corresponding dithiocarbamate complexes. For example, nickel dithiocarbamate complexes can be decomposed in a primary amine solvent like oleylamine (B85491) to produce pure nickel sulfide (NiS) or a mixture of Ni₃S₄ and NiS nanoparticles. acs.org Similarly, complexes of copper, zinc, and cadmium have been used to produce CuS, ZnS, and CdS nanoparticles, respectively.

Ternary and Quaternary Metal Sulfides: The SSP method can be extended to more complex materials by co-decomposing a mixture of different metal dithiocarbamate complexes. ucl.ac.uk This strategy has been successfully used to prepare various ternary sulfides (containing two different metals and sulfur). For instance, co-decomposition of iron(III) and nickel(II) di-isobutyl-dithiocarbamate complexes in oleylamine can yield nanoparticulate ternary phases like FeNi₂S₄ (violarite) or (Fe,Ni)₉S₈ (pentlandite), depending on the reaction temperature and precursor concentration. ucl.ac.uknih.govacs.org This method has also been applied to synthesize iron-copper and nickel-cobalt (B8461503) sulfides. ucl.ac.uk While the synthesis of some ternary systems like iron-zinc and iron-indium proved challenging, resulting in mixtures of binary sulfides, the approach remains a powerful tool for complex sulfide nanomaterials. ucl.ac.uknih.gov The use of dithiocarbamate SSPs is also a documented strategy for producing quaternary metal sulfides. researchgate.netresearchgate.net

Control of Nanoparticle Size, Shape, and Morphology

This compound and its derivatives serve as highly effective single-source precursors for the synthesis of metal sulfide nanoparticles, offering significant control over the size, shape, and morphology of the resulting nanomaterials. The decomposition of metal-dithiocarbamate complexes under controlled conditions, such as temperature and in the presence of specific capping agents, allows for the precise fabrication of nanoparticles with desired characteristics. rsc.orgresearchgate.net